Phosphorous acid, dimethyl ester

Organophosphorus synthesis Amidophosphonate Structure-reactivity relationship

Phosphorous acid, dimethyl ester (systematically dimethyl phosphonate, commonly referred to as dimethyl phosphite or DMHP) belongs to the dialkyl phosphite class of organophosphorus compounds, characterized by a reactive P–H bond that enables distinct nucleophilic and radical chemistry unavailable to trialkyl phosphites. It is a colorless liquid with a boiling point of 170–171 °C, density of 1.20 g/mL at 25 °C, and flash point of 70 °C (closed cup).

Molecular Formula C2H7O3P
C2H6O3P-
Molecular Weight 109.04 g/mol
CAS No. 96-36-6
Cat. No. B048941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorous acid, dimethyl ester
CAS96-36-6
SynonymsPhosphonic Acid Dimethyl Ester;  Dimethoxyphosphine Oxide;  Dimethyl Acid Phosphite;  Dimethyl Hydrogen Phosphite;  Dimethyl Hydrogen Phosphonate;  Dimethyl Phosphonate;  Hydrogen Dimethyl Phosphite;  Methyl Phosphonate ((MeO)2HPO)_x000B_
Molecular FormulaC2H7O3P
C2H6O3P-
Molecular Weight109.04 g/mol
Structural Identifiers
SMILESCOP([O-])OC
InChIInChI=1S/C2H7O3P/c1-4-6(3)5-2/h3H,1-2H3
InChIKeyYLFBFPXKTIQSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 67.1° F (NTP, 1992)
Soluble in water;  miscible with most organic solvents
In water, >10 g/100 mL at 20 °C
Solubility in water, g/100ml at 20 °C: >10

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorous Acid Dimethyl Ester (CAS 96-36-6) — Procurement-Relevant Physicochemical and Reactivity Profile


Phosphorous acid, dimethyl ester (systematically dimethyl phosphonate, commonly referred to as dimethyl phosphite or DMHP) belongs to the dialkyl phosphite class of organophosphorus compounds, characterized by a reactive P–H bond that enables distinct nucleophilic and radical chemistry unavailable to trialkyl phosphites [1][2]. It is a colorless liquid with a boiling point of 170–171 °C, density of 1.20 g/mL at 25 °C, and flash point of 70 °C (closed cup) [3]. Its molecular formula is C₂H₇O₃P and molecular weight is 110.05 g/mol. Industrially, it serves as a critical intermediate in the synthesis of organophosphorus pesticides (e.g., trichlorfon, dichlorvos, glyphosate), flame retardants, lubricant additives, and α‑aminophosphonates of medicinal relevance [4][5].

Why Dialkyl Phosphites Are Not Interchangeable — The Evidence Basis for Selecting Phosphorous Acid Dimethyl Ester


Dialkyl phosphites cannot be treated as drop-in replacements for one another because the alkyl substituent exerts a pronounced, quantifiable influence on reaction rates, chemoselectivity, and physical handling properties [1][2]. The P–H bond that defines the class is inherently reactive, but the steric and electronic environment of the alkoxy groups modulates nucleophilicity, radical abstraction kinetics, and susceptibility to transesterification side reactions [3]. Consequently, a synthesis optimized for dimethyl phosphite will routinely fail or underperform when diethyl, diphenyl, or dibutyl analogues are substituted, generating different impurity profiles, lower yields, or altered product distributions. The following quantitative evidence guide establishes exactly where dimethyl phosphite is differentiated, enabling evidence-based procurement and formulation decisions.

Quantitative Differentiation Evidence for Phosphorous Acid Dimethyl Ester Versus Closest Analogs


Rank-Order Reactivity in Dialkyl Amidophosphonate Synthesis — Dimethyl Phosphite Is the Most Reactive Among Eight Dialkyl Phosphites

In the reaction of aniline with dialkyl phosphites in the presence of CCl₄ and a tertiary base, the ease of formation of dialkyl anilinophosphonates followed the descending order: dimethyl > diethyl > di-n-propyl > di-n-butyl > di-n-amyl > di-iso-butyl > di-iso-propyl > di-sec-butyl phosphite. Dimethyl phosphite sits at the top of this reactivity ladder and is unambiguously the most reactive homologue in the series [1].

Organophosphorus synthesis Amidophosphonate Structure-reactivity relationship

N-Alkylation Rate in Kabachnik–Fields Reaction — Dimethyl Phosphite Far Exceeds Diethyl Phosphite

In the Kabachnik–Fields three-component reaction of amines, carbonyl compounds, and dialkyl phosphites, all possible N-alkylated products are formed. Critically, N-ethylation by diethyl phosphite is described as 'much slower' than N-methylation by dimethyl phosphite, and the N-methylation product can form easily via transesterification whenever methanol is present [1]. This kinetic differentiation is inherent to the alkoxy group and cannot be compensated for by adjusting stoichiometry alone, making dimethyl phosphite the preferred reagent when N-methylated products are desired.

Kabachnik-Fields reaction N-alkylation Aminophosphonate synthesis

Hydrogen-Atom Abstraction Reactivity — Dimethyl Phosphite Is 3× Less Reactive Than Diphenylphosphine Oxide Toward t-Butoxyl Radicals

When subjected to hydrogen abstraction by t-butoxyl radicals, diphenylphosphine oxide was approximately three times as reactive as dimethyl phosphite. Additionally, diphenylphosphine oxide was four times as reactive as tetrahydrofuran toward abstraction of an α-hydrogen [1]. This establishes a quantitative reactivity scale that allows a user to select the appropriate phosphorus-based radical precursor depending on the desired radical generation rate.

Radical chemistry Hydrogen abstraction Organophosphorus radicals

Physical Property Differentiation — Boiling Point, Density, and Flash Point Govern Downstream Processing and Safety Classification

Dimethyl phosphite exhibits a normal-pressure boiling point of 170–171 °C, density of 1.20 g/mL (25 °C), and closed‑cup flash point of 70 °C [1]. Diethyl phosphite has a significantly lower density (1.072 g/mL) and considerably higher flash point (82 °C closed cup) . Trimethyl phosphite (a trialkyl phosphite) boils much lower (111–112 °C) with a flash point of ~28 °C, placing it in a more hazardous flammability category . Diphenyl phosphite is a viscous liquid with a far higher boiling range (218–219 °C at 26 mmHg) and a flash point of 176 °C . These differences directly affect distillation design, solvent compatibility, safety storage classification, and ease of handling at scale.

Physical properties Process engineering Safety

High-Confidence Application Scenarios for Phosphorous Acid Dimethyl Ester Grounded in Quantitative Evidence


Synthesis of α‑Aminophosphonates via Kabachnik–Fields Reaction Where N‑Methylation Is Desired

Dimethyl phosphite is the reagent of choice for Kabachnik–Fields condensations that must deliver N‑methylphosphonate products, because its N‑methylation rate kinetically dominates the competing N‑ethylation pathway observed with diethyl phosphite [1]. This kinetic selectivity avoids complex product mixtures and simplifies purification, directly supporting medicinal chemistry programs that target α‑aminophosphonate scaffolds.

Large-Scale Production of Dialkyl Anilinophosphonates Requiring Maximum Reactivity

Among eight structurally varied dialkyl phosphites, dimethyl phosphite is unequivocally the most reactive toward aniline in the CCl₄/tertiary base system [2]. For high‑throughput or time‑sensitive manufacturing of phosphoramidate intermediates, dimethyl phosphite enables the highest space‑time yield, reducing reactor occupancy and operational cost relative to any higher alkyl congener.

Organophosphorus Pesticide Intermediate Manufacturing (Trichlorfon, Dichlorvos, Glyphosate)

Dimethyl phosphite is a well‑established industrial intermediate for several ton‑scale organophosphorus pesticides . Its reactivity profile, combined with a boiling point (170–171 °C) that permits straightforward distillation from reaction mixtures , makes it the economically and technically preferred dimethyl‑phosphorus building block over trimethyl phosphite (which is too volatile and flammable) or diethyl phosphite (which introduces unwanted ethyl esters into the final active ingredient).

Controlled Radical Deoxygenation and Dehalogenation Processes

In radical‑mediated reductions using dialkyl phosphites as hydrogen‑atom donors, dimethyl phosphite provides a moderate radical reactivity — approximately one‑third that of diphenylphosphine oxide toward t‑butoxyl radicals [3]. This intermediate reactivity allows for cleaner reactions with less radical‑induced degradation of sensitive substrates, positioning dimethyl phosphite as a tunable reducing agent for complex organic halides, thionoesters, and isocyanides.

Quote Request

Request a Quote for Phosphorous acid, dimethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.